molecular formula C15H18ClN3O3 B280458 {5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(MORPHOLINO)METHANONE

{5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(MORPHOLINO)METHANONE

Cat. No.: B280458
M. Wt: 323.77 g/mol
InChI Key: HBQLUXMYOHRWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(MORPHOLINO)METHANONE is a complex organic compound that features a pyrazole ring, a furan ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(MORPHOLINO)METHANONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with formaldehyde under basic conditions.

    Attachment of the furan ring: The pyrazole intermediate is then reacted with 2-furoyl chloride in the presence of a base to form the furan ring.

    Formation of the morpholine ring: Finally, the furan intermediate is reacted with morpholine under acidic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

{5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(MORPHOLINO)METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

{5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(MORPHOLINO)METHANONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of {5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(MORPHOLINO)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar chemical properties.

    2-furoyl chloride: A furan derivative used in the synthesis of various organic compounds.

    Morpholine: A common heterocyclic compound used in organic synthesis.

Uniqueness

{5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(MORPHOLINO)METHANONE is unique due to its combination of three different heterocyclic rings, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H18ClN3O3

Molecular Weight

323.77 g/mol

IUPAC Name

[5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C15H18ClN3O3/c1-10-14(16)11(2)19(17-10)9-12-3-4-13(22-12)15(20)18-5-7-21-8-6-18/h3-4H,5-9H2,1-2H3

InChI Key

HBQLUXMYOHRWHU-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N3CCOCC3)C)Cl

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N3CCOCC3)C)Cl

Origin of Product

United States

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